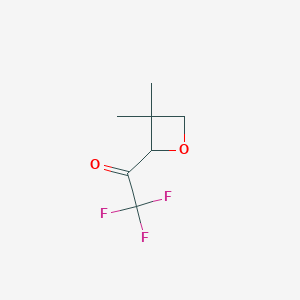
1-(3,3-Dimethyloxetan-2-yl)-2,2,2-trifluoroethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,3-Dimethyl-2-oxetanyl)-2,2,2-trifluoroethanone is an organic compound with the molecular formula C7H9F3O2 It is characterized by the presence of a trifluoromethyl group and an oxetane ring, which contribute to its unique chemical properties
準備方法
The synthesis of 1-(3,3-Dimethyl-2-oxetanyl)-2,2,2-trifluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3-dimethyl-2-oxetanone and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. Common catalysts include Lewis acids such as aluminum chloride or boron trifluoride.
Reaction Mechanism: The reaction proceeds through the nucleophilic attack of the oxetane ring on the trifluoroacetic anhydride, leading to the formation of the trifluoroethanone derivative.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1-(3,3-Dimethyl-2-oxetanyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide, leading to the formation of substituted products.
Addition: The oxetane ring can participate in addition reactions with electrophiles, such as halogens or acids, resulting in ring-opening and the formation of new compounds.
Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature.
科学的研究の応用
1-(3,3-Dimethyl-2-oxetanyl)-2,2,2-trifluoroethanone has several scientific research applications, including:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the design and synthesis of novel materials with unique properties, such as polymers and coatings.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
作用機序
The mechanism of action of 1-(3,3-Dimethyl-2-oxetanyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and oxetane ring contribute to its binding affinity and specificity. The compound may act as an inhibitor or modulator, affecting the activity of the target protein and influencing biological pathways.
類似化合物との比較
1-(3,3-Dimethyl-2-oxetanyl)-2,2,2-trifluoroethanone can be compared with similar compounds, such as:
1-(3,3-Dimethyl-2-oxetanyl)-ethanone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2,2,2-Trifluoro-1-(2-oxetanyl)ethanone: Contains a different substitution pattern on the oxetane ring, leading to variations in its chemical behavior.
1-(3,3-Dimethyl-2-oxetanyl)-2,2-difluoroethanone: Has fewer fluorine atoms, affecting its electronic properties and reactivity.
特性
CAS番号 |
671220-27-2 |
|---|---|
分子式 |
C7H9F3O2 |
分子量 |
182.14 g/mol |
IUPAC名 |
1-(3,3-dimethyloxetan-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H9F3O2/c1-6(2)3-12-5(6)4(11)7(8,9)10/h5H,3H2,1-2H3 |
InChIキー |
GDBDPZPIVVFGCD-UHFFFAOYSA-N |
正規SMILES |
CC1(COC1C(=O)C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


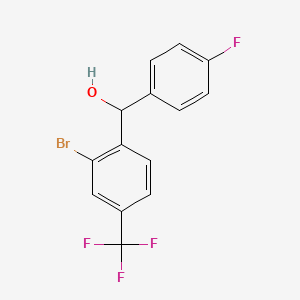
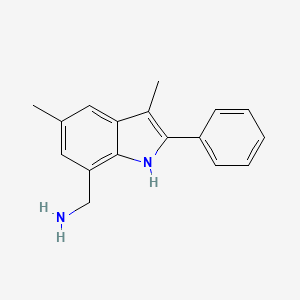
![2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B15199967.png)
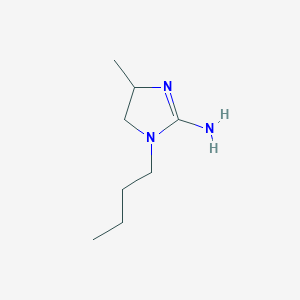
![4-Amino-2'-methyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15199976.png)
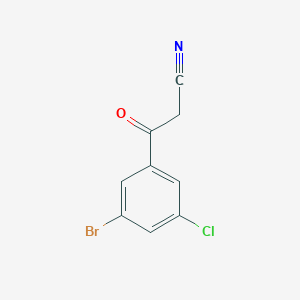
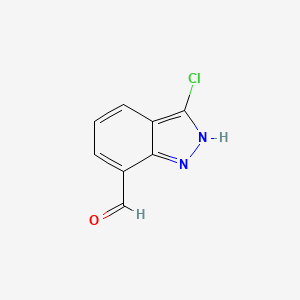
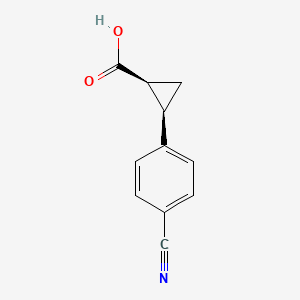
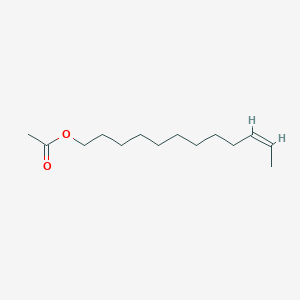
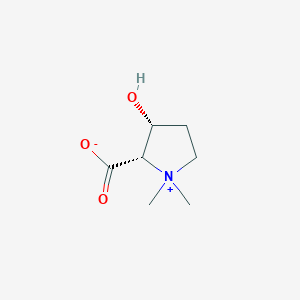
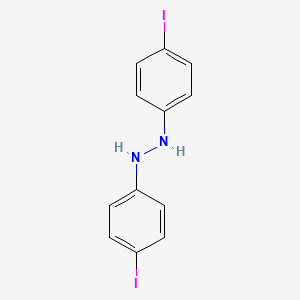
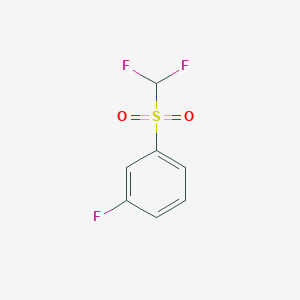
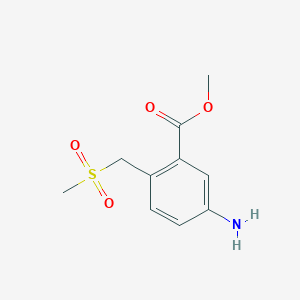
![Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate hydrochloride](/img/structure/B15200046.png)
